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Compound of Interest

Compound Name: 9-Bromo-1-nonene

Cat. No.: B109585 Get Quote

An In-depth Technical Guide to the Spectroscopic Data of 9-Bromo-1-nonene

Introduction
9-Bromo-1-nonene is a bifunctional organic molecule featuring a terminal alkene and a

primary alkyl bromide. This structure makes it a valuable intermediate in organic synthesis,

agrochemical development, and the pharmaceutical industry, where it can be used to introduce

a nine-carbon chain via either nucleophilic substitution at the bromine-bearing carbon or

additions across the double bond.[1][2] The precise characterization of such molecules is

paramount to ensure reaction success, final product purity, and batch-to-batch consistency.

Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Infrared (IR)

spectroscopy, are indispensable tools for the unambiguous structural elucidation and quality

control of organic compounds.[3][4][5] NMR spectroscopy provides detailed information about

the carbon-hydrogen framework, while IR spectroscopy identifies the functional groups present.

[3] This guide offers a comprehensive analysis of the ¹H NMR, ¹³C NMR, and IR spectroscopic

data for 9-Bromo-1-nonene, providing researchers and drug development professionals with

the foundational knowledge for its accurate identification.

Molecular Structure and Spectroscopic Implications
The structure of 9-Bromo-1-nonene (C₉H₁₇Br) contains two electronically distinct regions: the

electron-rich carbon-carbon double bond (C1-C2) and the electrophilic carbon atom bonded to

the electronegative bromine atom (C9).[1][6][7][8] This duality dictates its reactivity and is
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clearly reflected in its spectroscopic signatures. The long, flexible methylene chain (C3-C8)

acts as a spacer between these two functional groups.

For clarity in the following spectral analysis, the carbon atoms are numbered sequentially

starting from the alkene.

Caption: Numbering scheme for 9-Bromo-1-nonene.

¹H Nuclear Magnetic Resonance (NMR)
Spectroscopy
¹H NMR spectroscopy provides detailed information about the electronic environment of each

proton in a molecule. Key parameters include the chemical shift (δ), which indicates the

proton's shielding; integration, which reveals the relative number of protons generating a signal;

and the splitting pattern (multiplicity), which describes the number of neighboring protons.[3]

Experimental Protocol: ¹H NMR Acquisition
Sample Preparation: Dissolve approximately 5-10 mg of 9-Bromo-1-nonene in ~0.6 mL of a

deuterated solvent (e.g., CDCl₃, chloroform-d). The choice of CDCl₃ is standard for non-polar

to moderately polar organic compounds.

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference

standard, setting its chemical shift to 0.00 ppm.

Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire the spectrum on a 300

MHz or higher field NMR spectrometer. A standard acquisition involves a 90° pulse, an

acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. Typically, 8 to 16

scans are averaged to achieve an adequate signal-to-noise ratio.

¹H NMR Data Interpretation
The ¹H NMR spectrum of 9-Bromo-1-nonene displays characteristic signals for the vinyl

protons, the aliphatic chain protons, and the protons adjacent to the bromine atom.
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Proton
Assignment

Chemical Shift
(δ, ppm)
(Estimated)

Multiplicity Integration
Rationale for
Chemical Shift
and Splitting

H-1 (CH₂) 4.90 - 5.05 ddt 2H

Protons on a

terminal sp²

carbon are

deshielded. They

are split by the

H-2 proton (trans

and cis coupling)

and the two H-3

protons (allylic

coupling).

H-2 (CH) 5.75 - 5.85 ddt 1H

The single vinyl

proton is the

most deshielded

due to its

position on the

double bond. It is

split by the two

H-1 protons

(geminal, cis,

and trans) and

the two H-3

protons.

H-3 (CH₂) ~2.05 q 2H

Allylic protons

are slightly

deshielded. They

are split by the

H-2 proton and

the H-4 protons,

appearing as a

quartet or more

complex

multiplet.
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H-9 (CH₂) ~3.40 t 2H

Protons on the

carbon adjacent

to the

electronegative

bromine atom

are significantly

deshielded. They

are split into a

triplet by the two

neighboring H-8

protons.

H-4 to H-8 (CH₂) 1.25 - 1.85 m 10H

The methylene

protons of the

long alkyl chain

are shielded and

have similar

electronic

environments,

resulting in a

complex,

overlapping

multiplet in this

region.

Note: Estimated chemical shifts are based on standard values for similar functional groups.
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Vinyl System Bromo-Alkyl System
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Caption: Key ¹H-¹H coupling relationships in 9-Bromo-1-nonene.

¹³C Nuclear Magnetic Resonance (NMR)
Spectroscopy
¹³C NMR spectroscopy provides a signal for each unique carbon atom in a molecule, offering

direct insight into the carbon skeleton.[4] Standard spectra are broadband proton-decoupled,

meaning each carbon signal appears as a singlet.

Experimental Protocol: ¹³C NMR Acquisition
Sample Preparation: Use a more concentrated sample than for ¹H NMR, typically 20-50 mg

in ~0.6 mL of deuterated solvent (e.g., CDCl₃).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/product/b109585?utm_src=pdf-body-img
https://www.benchchem.com/product/b109585?utm_src=pdf-body
https://www.researchgate.net/publication/397081539_Molecular_Spectroscopy_in_Organic_Chemistry_IR_NMR_and_Mass_Analysis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b109585?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Data Acquisition: Acquire the spectrum on a spectrometer operating at a corresponding

frequency (e.g., 75 MHz on a 300 MHz instrument). Due to the low natural abundance of ¹³C,

a greater number of scans (hundreds to thousands) and a longer acquisition time are

required to achieve a good signal-to-noise ratio.

¹³C NMR Data Interpretation
The spectrum shows two downfield signals for the sp² carbons, one signal for the carbon

attached to bromine, and a series of upfield signals for the sp³ carbons of the alkyl chain.[6][9]

Carbon Assignment
Chemical Shift (δ, ppm)
(Typical)

Rationale for Chemical
Shift

C-1 (CH₂) ~114.1
Shielded sp² carbon of the

terminal alkene.

C-2 (CH) ~139.1
Deshielded sp² carbon of the

internal alkene position.

C-9 (CH₂) ~34.0

Carbon atom bonded to the

electronegative bromine is

deshielded relative to other sp³

carbons.

C-8 (CH₂) ~32.8

Beta-effect of the bromine

atom causes a slight

deshielding.

C-3 (CH₂) ~33.8
Allylic carbon is slightly

deshielded.

C-4, C-5, C-6, C-7 28.1 - 29.1

The remaining sp³ carbons in

the alkyl chain have similar

chemical environments and

appear in a narrow upfield

range.

Infrared (IR) Spectroscopy
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IR spectroscopy is used to identify the functional groups within a molecule by measuring the

absorption of infrared radiation at specific vibrational frequencies.[3]

Experimental Protocol: IR Spectrum Acquisition
Technique: For a liquid sample like 9-Bromo-1-nonene, an Attenuated Total Reflectance

(ATR) FT-IR spectrometer is ideal. This requires only a single drop of the neat liquid placed

directly on the ATR crystal.

Data Acquisition: A background spectrum of the clean, empty crystal is recorded first. Then,

the sample is applied, and the sample spectrum is recorded. The instrument software

automatically subtracts the background to produce the final absorbance or transmittance

spectrum. The typical range is 4000-400 cm⁻¹.[6]

IR Data Interpretation
The IR spectrum of 9-Bromo-1-nonene is dominated by absorptions from the alkene and

alkane C-H bonds, the C=C double bond, and the C-Br bond.

Wavenumber
(cm⁻¹)

Vibration Type Functional Group Intensity

~3075 =C-H Stretch Alkene Medium

2925, 2855 -C-H Stretch Alkane (CH₂) Strong

~1640 C=C Stretch Alkene Medium

~1465
-CH₂- Bend

(Scissoring)
Alkane Medium

~990, ~910
=C-H Bend (Out-of-

plane)

Alkene

(monosubstituted)
Strong

~640-550 C-Br Stretch Alkyl Bromide Medium-Strong

The presence of strong bands at ~3075, ~1640, and ~910 cm⁻¹ is definitive proof of the

terminal alkene group. The strong absorptions just below 3000 cm⁻¹ confirm the saturated alkyl

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://kpu.pressbooks.pub/organicchemistry/part/chapter-6-identification-of-organic-compounds-ir-and-nmr-spectroscopy/
https://www.benchchem.com/product/b109585?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/9-Bromo-1-nonene
https://www.benchchem.com/product/b109585?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b109585?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


chain, and the band in the low-frequency fingerprint region (below 700 cm⁻¹) is characteristic of

the carbon-bromine bond.

Conclusion
The combined application of ¹H NMR, ¹³C NMR, and IR spectroscopy provides a complete and

unambiguous structural confirmation of 9-Bromo-1-nonene. The NMR spectra precisely map

the carbon-hydrogen framework, distinguishing the vinyl, allylic, aliphatic, and bromine-

adjacent protons and carbons based on their distinct chemical shifts and coupling patterns. The

IR spectrum rapidly confirms the presence of the key alkene and alkyl bromide functional

groups. This comprehensive dataset serves as a crucial reference for scientists in synthesis,

quality assurance, and drug development, ensuring the identity and purity of this versatile

chemical intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic data (NMR, IR) of 9-Bromo-1-nonene].
BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b109585#spectroscopic-data-nmr-ir-of-9-bromo-1-
nonene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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